Cas no 957034-59-2 (2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride)
2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
- (2-Amino-4-(ethoxycarbonyl)phenyl)-boronic acid hydrochloride
- (2-amino-4-ethoxycarbonylphenyl)boronic acid,hydrochloride
- 2-AMINO-4-ETHOXYCARBONYLPHENYLBORONIC ACID, HCL
- Benzoic acid,3-amino-4-borono-, 1-ethyl ester, hydrochloride (1:1)
- ETHYL 3-AMINO-4-BORONOBENZOATE HYDROCHLORIDE
- 2-Amino-4-ethoxycarbonylphenylboronic acid hydrochloride
- 2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride
- 2-Amino-4-(ethoxycarbonyl)benzeneboronic acid hydrochloride
- Ethyl 3-amino-4-boronobenzoate HCl
- (2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride
- MFCD09475809
- CS-0173999
- [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
- 957034-59-2
- 2-amino-4-(ethoxycarbonyl)phenylboronic acid HCl
- DTXSID60656885
- (2-Amino-4-(ethoxycarbonyl)phenyl)boronicacidhydrochloride
- BS-33367
- AKOS015893889
- 2-Amino-4-ethoxycarbonylphenylboronic acid HCl
- 2-amino-4-(ethoxycarbonyl)phenylboronic acid, HCl
- DB-355453
-
- MDL: MFCD09475809
- Inchi: 1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H
- InChI Key: YPJSJDLFBDCPQA-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(C1C=CC(B(O)O)=C(C=1)N)=O
Computed Properties
- Exact Mass: 245.06300
- Monoisotopic Mass: 245.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 92.8A^2
Experimental Properties
- PSA: 92.78000
- LogP: 0.50850
2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188695-5g |
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2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride Suppliers
2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-Amino-4-ethoxycarbonylphenylboronic acid, hydrochloride
2-Amino-4-Ethoxycarbonylphenylboronic Acid, Hydrochloride (CAS No. 957034-59-2): A Comprehensive Overview
Introduction to 2-Amino-4-Ethoxycarbonylphenylboronic Acid, Hydrochloride
2-Amino-4-Ethoxycarbonylphenylboronic acid, hydrochloride (CAS No. 957034-59-2) is a versatile compound with significant applications in the fields of organic synthesis and materials science. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, a widely used method in modern organic chemistry for forming carbon-carbon bonds. The presence of both an amino group and an ethoxycarbonyl group on the aromatic ring makes this compound highly functionalized, enabling it to participate in a variety of chemical transformations.
The hydrochloride salt form of this compound is often preferred due to its improved solubility in polar solvents, which facilitates its use in various synthetic protocols. Recent studies have highlighted its potential in the synthesis of advanced materials, such as conjugated polymers and metal-organic frameworks (MOFs), where precise control over the functional groups is crucial for achieving desired properties.
Synthesis and Structural Features
The synthesis of 2-amino-4-ethoxycarbonylphenylboronic acid, hydrochloride typically involves multi-step processes that combine aromatic substitution reactions with boronate esterification. The key structural features include:
- A phenyl ring with substituents at the 2-amino and 4-ethoxycarbonyl positions.
- A boronic acid group, which is highly reactive and enables participation in cross-coupling reactions.
- The hydrochloride counterion, which stabilizes the boronic acid group and enhances solubility.
These features make the compound ideal for use as a building block in the construction of complex molecules, including pharmaceutical agents and advanced materials.
Applications in Organic Synthesis and Materials Science
In organic synthesis, 2-amino-4-ethoxycarbonylphenylboronic acid, hydrochloride is extensively used as a precursor for synthesizing biologically active compounds. For instance, it has been employed in the construction of heterocyclic compounds, which are critical components of many drugs. Recent research has demonstrated its utility in the synthesis of antiviral agents, where the amino group plays a crucial role in binding to viral proteins.
In materials science, this compound has found applications in the development of conjugated polymers for optoelectronic devices. The ethoxycarbonyl group contributes to the conjugation length of the polymer backbone, enhancing its electronic properties. Additionally, its boronic acid group allows for easy incorporation into MOFs, where it can serve as a linker or functionalize existing frameworks for applications such as gas storage and catalysis.
Recent Research Advances
Recent studies have explored the use of 2-amino-4-ethoxycarbonylphenylboronic acid, hydrochloride in innovative areas such as:
- Bioconjugation: Researchers have developed methods to attach this compound to biomolecules like proteins and DNA using click chemistry. This has opened new avenues for drug delivery systems and biosensor development.
- Green Chemistry: Efforts have been made to synthesize this compound using environmentally friendly methods, such as microwave-assisted synthesis and enzymatic catalysis. These approaches reduce waste generation and energy consumption compared to traditional methods.
- Nanotechnology: The compound has been utilized in the fabrication of nanoparticles for targeted drug delivery. Its functional groups enable surface modification to enhance biocompatibility and targeting efficiency.
These advancements underscore the versatility and importance of 2-amino-4-ethoxycarbonylphenylboronic acid, hydrochloride in contemporary chemical research.
Conclusion
In summary, 2-amino-4-ethoxycarbonylphenylboronic acid, hydrochloride (CAS No. 957034-59-2) is a multifaceted compound with significant contributions to organic synthesis and materials science. Its unique structure enables participation in diverse chemical reactions, making it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and efficient synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.
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